- Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ion, Helvetica Chimica Acta, 1992, 75(5), 1604-6

Cas no 93-16-3 (Methyl isoeugenol)

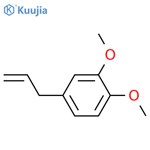

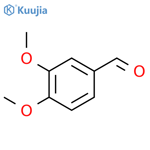

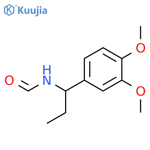

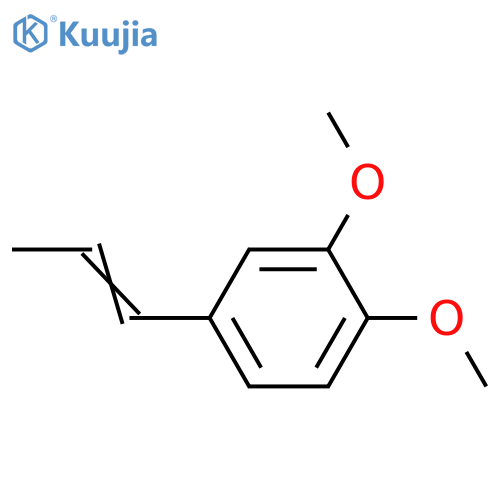

Methyl isoeugenol structure

Nome do Produto:Methyl isoeugenol

Methyl isoeugenol Propriedades químicas e físicas

Nomes e Identificadores

-

- (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene

- 1,2-Dimethoxy-4-propen-1-yl benzene

- 3,4-Dimethoxy-1,1-propen-1-yl benzene

- Isoeugenenyl methyl ether

- Isoeugenol methyl ether

- Isoeugenyl methyl ether

- Methyl isoeugenol

- 4-(1-Propenyl)-1,2-dimethoxybenzene

- 1,2-Dimethoxy-4-(1-propenyl)benzene

- O-Methyl Isoeugenol

- 4-(1-Propenyl)pyrocatechol Dimethyl Ether

- 1,2-Dimethoxy-4-(1-propenyl)-benzene

- 4-Prop-1-enylveratrole

- 1,2-dimethoxy-4-prop-1-enylbenzene

- cis-O-Methylisoeugenol

- Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-

- 1,2-Dimethoxy-4-propenylbenzene

- cis-Methylisoeugenol

- 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol

- Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-

- Trans -Methyl isoeugenol

- DSSTox_CID_31194

- DSSTox_GSID_52621

- Tox21

- 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)

- Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)

- Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)

- Veratrole, 4-propenyl- (6CI)

- 1,2-Dimethoxy-4-propeneylbenzene

- 1-(3,4-Dimethoxyphenyl)-1-propene

- 1-Veratryl-1-propene

- 3,4-Dimethoxy-β-methylstyrene

- 3,4-Dimethoxypropenylbenzene

- 3-(3,4-Dimethoxyphenyl)-2-propene

- 4-Propenyl-1,2-dimethoxybenzene

- 4-Propenylveratrole

- Isohomogenol

- Methylisoeugenol

- NSC 46111

- O-Methylisoeugenol

- Isomethyleugenol

- trans-Methyl isoeugenol

- trans-isomethyleugenol

- trans-4-Propenylveratrole

- trans-Methylisoeugenol

- (E)-methyl isoeugenol

- 4-trans-Propenylveratrole

- Benzene, 1,2-dimethoxy-4-propenyl-, (E)-

- DTXSID501020311

- BRN 1911285

- NSC-46111

- W-100250

- VERATROLE, 4-PROPENYL-, TRANS-

- Benzene, 1,2-dimethoxy-4-(1-propenyl)-

- s3006

- Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-

- 1-Propene,4-dimethoxyphenyl)-

- J6M6C71VVR

- MFCD00009282

- Q10858039

- Tox21_303830

- UNII-J6M6C71VVR

- Q27108981

- Benzene,2-dimethoxy-4-propenyl-

- ghl.PD_Mitscher_leg0.366

- 54349-79-0

- NSC46111

- NCGC00357104-01

- 1,2-Dimethoxy-4-propenylbenzene, 99%

- AKOS005608367

- ISOEUGENYL METHYL ETHER, TRANS-

- AS-56928

- Methylisoeugenol, (E)-

- E)-1,2-Dimethoxy-4-(1-propenyl)benzene

- (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene

- TRIDEUTEROMETHYLISOEUGENOL

- 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene

- Methyl isoeugenol, >=98%, FG

- Benzene,2-dimethoxy-4-(1-propenyl)-

- 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene

- 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene

- CHEBI:14469

- 93-16-3

- CHEMBL465829

- DTXCID4031194

- 1,3,4-Isoeugenol methyl ether

- EN300-2559873

- ISOHOMOEUGENOL

- MIe

- STK801268

- P1103

- 1,2-dimethoxy-4-prop-1-en-1-ylbenzene

- VS-02193

- methylation

- EN300-21037355

- EINECS 228-958-7

- iso eugenol methyl ether

- 6379-72-2

- (E)-ISOEUGENOL METHYL ETHER

- Benzene, 4-(1-propenyl)-1,2-dimethoxy

- 1,2-Dimethoxy-4-[1-propenyl]benzene #

- HY-N2439

- CS-0022657

- Benzene, 1,2-dimethoxy-4-propenyl

- Benzene, 1,2-dimethoxy-4-propenyl-

- (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE

- (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE

- WLN: 2U1R CO1 DO1

- 1,4-Isoeugenol methyl ether

- 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene

- (E)-O-METHYLISOEUGENOL

- Veratrole, 4-propenyl-

- BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER

- CHEBI:6877

- CAS-93-16-3

- (e)-methylisoeugenol

- 1-Propene, 1-(3,4-dimethoxyphenyl)-

- BBL009809

- DTXSID0052621

- FEMA NO. 2476, E-

-

- MDL: MFCD00009282

- Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3

- Chave InChI: NNWHUJCUHAELCL-UHFFFAOYSA-N

- SMILES: O(C)C1C(OC)=CC(C=CC)=CC=1

Propriedades Computadas

- Massa Exacta: 178.09938g/mol

- Carga de Superfície: 0

- XLogP3: 2.5

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 3

- Massa monoisotópica: 178.09938g/mol

- Massa monoisotópica: 178.09938g/mol

- Superfície polar topológica: 18.5Ų

- Contagem de Átomos Pesados: 13

- Complexidade: 166

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Peso Molecular: 178.23

Propriedades Experimentais

- Cor/Forma: Colorless to yellowish liquid. It has a sweet spicy fragrance with floral fragrance, and a fragrant stone and bamboo tone

- Densidade: 1.05 g/mL at 25 °C(lit.)

- Ponto de Fusão: 98-100 °C (lit.)

- Ponto de ebulição: 264°C(lit.)

- Ponto de Flash: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - Índice de Refracção: n20/D 1.568(lit.)

- Solubilidade: Insoluble in glycerine and propylene glycol; soluble in most fixed oils

- PSA: 18.46000

- LogP: 2.73690

- Índice de Refracção: 1.566-1.569

- FEMA: 2476

- Solubilidade: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.

Methyl isoeugenol Informações de segurança

- Pedir:warning

- Declaração de perigo: H303

- Declaração de Advertência: P312

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: R36/38: irritating to eyes and skin.

- Instrução de Segurança: S26-S36

- RTECS:CZ7000000

- Frases de Risco:R36/38

Methyl isoeugenol Dados aduaneiros

- CÓDIGO SH:2909309090

- Dados aduaneiros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl isoeugenol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046929-500g |

Methyl isoeugenol |

93-16-3 | 98% | 500g |

¥1082 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZE239-100ml |

Methyl isoeugenol |

93-16-3 | 98.0%(GC) | 100ml |

¥432.0 | 2022-06-10 | |

| MedChemExpress | HY-N2439-50mg |

Methyl isoeugenol |

93-16-3 | ≥98.0% | 50mg |

¥1800 | 2023-06-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M79431-20mg |

Methyl isoeugenol |

93-16-3 | 20mg |

¥148.0 | 2022-04-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046929-10g |

Methyl isoeugenol |

93-16-3 | 98% | 10g |

¥58 | 2023-04-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D136905-5G |

Methyl isoeugenol |

93-16-3 | 5g |

¥558.19 | 2023-11-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5661-50 mg |

Methyl isoeugenol |

93-16-3 | 98.00% | 50mg |

¥1004.00 | 2022-02-28 | |

| MedChemExpress | HY-N2439-100mg |

Methyl isoeugenol |

93-16-3 | ≥98.0% | 100mg |

¥350 | 2024-07-21 | |

| DC Chemicals | DCZ-252-20 mg |

Methyl isoeugenol |

93-16-3 | >98% | 20mg |

$280.0 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005685-500ml |

Methyl isoeugenol |

93-16-3 | 98% | 500ml |

¥737 | 2024-05-20 |

Methyl isoeugenol Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Methyltransferase Solvents: Water ; 18 h, pH 7.4, 30 °C

Referência

- One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA, Angewandte Chemie, 2022, 61(8),

Synthetic Routes 3

Condições de reacção

1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ; 24 h, 40 °C

Referência

- Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerization, Chemical Research in Chinese Universities, 2010, 26(5), 768-772

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 1 h, 25 °C

1.2 10 h, 25 °C

1.3 Reagents: Water ; 25 °C

1.2 10 h, 25 °C

1.3 Reagents: Water ; 25 °C

Referência

- Sustainable Production of Bioactive Molecules from C-Lignin-Derived Propenylcatechol, ChemSusChem, 2022, 15(14),

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, rt

Referência

- Synthesis, antifeedant activity against Coleoptera and 3D QSAR study of alpha-asarone derivatives, SAR and QSAR in Environmental Research, 2014, 25(3), 173-188

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt → reflux

1.2 Solvents: Diethyl ether ; 2 h, reflux

1.2 Solvents: Diethyl ether ; 2 h, reflux

Referência

- Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination, Angewandte Chemie, 2021, 60(44), 23584-23589

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ; 18 h, reflux

Referência

- Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis Protocol, Journal of Organic Chemistry, 2013, 78(13), 6786-6792

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Diethyl ether , Chloroform

Referência

- Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction products, Canadian Journal of Chemistry, 1987, 65(11), 2568-74

Synthetic Routes 12

Condições de reacção

1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ; 1 h, reflux

Referência

- Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted Aromatics, European Journal of Organic Chemistry, 2014, 2014(16), 3328-3333

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ; 4 h, rt → 220 °C

Referência

- Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts, ChemSusChem, 2022, 15(3),

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine , Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ; 20 h, 90 °C

Referência

- Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogate, Catalysis Science & Technology, 2022, 12(22), 6883-6890

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ; 10 min, rt

1.2 18 h, 95 °C

1.2 18 h, 95 °C

Referência

- Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complex, Inorganica Chimica Acta, 2017, 455, 535-539

Synthetic Routes 20

Methyl isoeugenol Raw materials

- S-Adenosyl-L-methionine

- Veratraldehyde

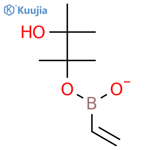

- Vinylboronic Acid Pinacol Ester

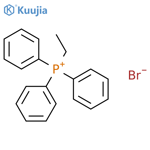

- Ethyltriphenylphosphonium bromide

- Isoeugenol

- Formamide, N-[1-(3,4-dimethoxyphenyl)propyl]-

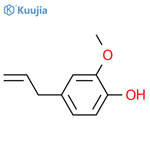

- 4-(Prop-1-en-1-yl)benzene-1,2-diol

- Methyl Eugenol

- Eugenol

Methyl isoeugenol Preparation Products

Methyl isoeugenol Literatura Relacionada

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Dimetoxibenzenos

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Metoxibenzenos Dimetoxibenzenos

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Solventes e Químicos Orgânicos Compostos Orgânicos hidrocarbonetos

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-16-3)Methyl isoeugenol

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93-16-3)Methyl isoeugenol

Pureza:98.00%

Quantidade:25kg

Preço ($):Inquérito